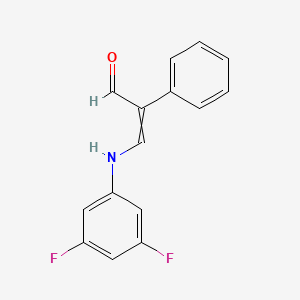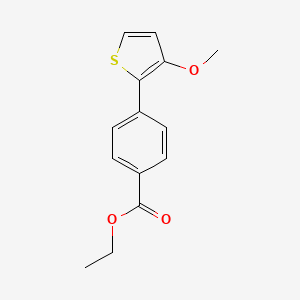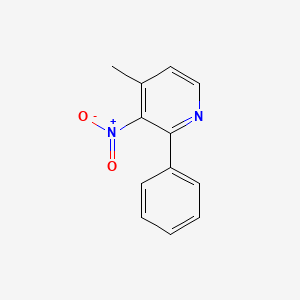diphenyl-lambda~5~-phosphane CAS No. 918637-89-5](/img/structure/B12621413.png)
[(Cyclopent-2-en-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclopent-2-en-1-yl)methyldiphenyl-lambda~5~-phosphane is a chemical compound that features a cyclopentene ring, a methyl group, and a diphenylphosphane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopent-2-en-1-yl)methyldiphenyl-lambda~5~-phosphane typically involves the reaction of cyclopentadiene derivatives with diphenylphosphane. One common method involves the use of norbornadiene, which reacts with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl) to yield cyclopentadienes . These intermediates can then be further reacted with diphenylphosphane under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of (Cyclopent-2-en-1-yl)methyldiphenyl-lambda~5~-phosphane may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Cyclopent-2-en-1-yl)methyldiphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane moiety to phosphine.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopentene ring and the phosphane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted cyclopentene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Cyclopent-2-en-1-yl)methyldiphenyl-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism of action of (Cyclopent-2-en-1-yl)methyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as transition metals in catalytic processes. The cyclopentene ring and phosphane moiety play crucial roles in stabilizing transition states and facilitating electron transfer during reactions. Pathways involved include coordination to metal centers and subsequent activation of substrates for chemical transformations.
Vergleich Mit ähnlichen Verbindungen
(Cyclopent-2-en-1-yl)methyldiphenyl-lambda~5~-phosphane can be compared with similar compounds such as:
Cyclopentadienyl derivatives: These compounds also feature cyclopentene rings and are widely used as ligands in organometallic chemistry.
Diphenylphosphane derivatives: Compounds with diphenylphosphane moieties are common in catalysis and materials science.
The uniqueness of (Cyclopent-2-en-1-yl)methyldiphenyl-lambda~5~-phosphane lies in its combined structural features, which confer specific reactivity and stability advantages in various applications.
Eigenschaften
CAS-Nummer |
918637-89-5 |
|---|---|
Molekularformel |
C18H19OP |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
[cyclopent-2-en-1-ylmethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C18H19OP/c19-20(15-16-9-7-8-10-16,17-11-3-1-4-12-17)18-13-5-2-6-14-18/h1-7,9,11-14,16H,8,10,15H2 |
InChI-Schlüssel |
AIFOADPIVXHYCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C=C1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B12621333.png)
![4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile](/img/structure/B12621338.png)



![{4-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone](/img/structure/B12621363.png)
![4'-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12621371.png)
![2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide](/img/structure/B12621378.png)
![4-[1-(Diphenylmethyl)azetidin-3-yl]-3-(2-hydroxyethyl)piperazin-2-one](/img/structure/B12621380.png)
![4-Bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B12621388.png)

![Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]-](/img/structure/B12621404.png)
![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-nitrophenyl)-1-piperazinyl]-](/img/structure/B12621407.png)

